REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH2:6][O:7][C:8](=[O:28])[C@@H:9]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1)[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1)(=[O:3])[CH3:2]>C(OC(C)C)(C)C>[C:1]([NH:4][CH2:5][CH2:6][O:7][C:8](=[O:28])[CH:9]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1)[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:18])([F:19])[F:20])[CH:12]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCOC([C@H](OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
44 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 1 hour at 44° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled to 35° C. over 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
stirred at 35° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to yield a thick suspension
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to −5° C. over about 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirred at −5° C
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered off with a centrifuge
|
Type
|
WASH
|
Details
|
washed with precooled (−5° C.) diisopropylether (100 mL)
|
Type
|
CUSTOM
|
Details
|
The wet product was dried at 30° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCOC(C(OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH2:6][O:7][C:8](=[O:28])[C@@H:9]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1)[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1)(=[O:3])[CH3:2]>C(OC(C)C)(C)C>[C:1]([NH:4][CH2:5][CH2:6][O:7][C:8](=[O:28])[CH:9]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1)[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:18])([F:19])[F:20])[CH:12]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCOC([C@H](OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
44 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 1 hour at 44° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled to 35° C. over 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
stirred at 35° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to yield a thick suspension
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to −5° C. over about 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirred at −5° C
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered off with a centrifuge
|
Type
|
WASH
|
Details
|
washed with precooled (−5° C.) diisopropylether (100 mL)
|
Type
|
CUSTOM
|
Details
|
The wet product was dried at 30° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCOC(C(OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |